1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 1-(2-methylallyl)-1H-benzimidazol-2-yl moiety. Its structural uniqueness lies in the combination of a lipophilic aromatic group (3,4-dimethylphenyl) and a flexible 2-methylallyl chain on the benzimidazole, which may influence pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15(2)13-26-21-8-6-5-7-20(21)24-23(26)18-12-22(27)25(14-18)19-10-9-16(3)17(4)11-19/h5-11,18H,1,12-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQINMXGQMRFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolidinone core.
- A benzo[d]imidazole moiety.
- A 3,4-dimethylphenyl substituent.
- An allylic group attached to the benzimidazole.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
Anticancer Activity
Studies have shown that derivatives of benzimidazole compounds often possess anticancer properties. The presence of the benzo[d]imidazole group is particularly significant as it can interact with DNA and inhibit cell proliferation. For instance, compounds with similar structures have demonstrated efficacy in inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazoles are known for their ability to disrupt bacterial cell walls, leading to cell death. Preliminary studies have indicated that related compounds exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria .
Neuroprotective Effects
Research into similar pyrrolidinone derivatives has revealed neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These effects may stem from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : The pyrrolidinone structure could facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study on benzimidazole derivatives demonstrated that modifications at the 1-position significantly increased cytotoxicity against breast cancer cells. This suggests that structural variations can enhance therapeutic efficacy .
- Antimicrobial Testing : Research evaluating the antimicrobial properties of pyrrolidinone derivatives found that certain substitutions led to improved activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
- Neuroprotection : In vitro studies indicated that similar compounds could protect neuronal cells from oxidative damage, suggesting a mechanism through which they could mitigate neurodegenerative processes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising biological activities, particularly in the context of central nervous system disorders. Its structure suggests potential interactions with dopamine receptors, specifically the D3 receptor subtype, which is implicated in various psychiatric conditions.
Case Studies and Research Findings
- Antipsychotic Activity: Research indicates that compounds similar to this one can serve as selective dopaminergic agents. They may be effective in treating psychoses such as schizophrenia by selectively targeting the D3 receptor, potentially minimizing neurological side effects associated with traditional D2 receptor antagonists .
- Treatment of Compulsive Disorders: The compound may also be beneficial in addressing disorders that respond to dopaminergic blockade, such as obsessive-compulsive disorder and substance abuse. These findings align with studies that demonstrate the efficacy of D3 receptor antagonists in managing these conditions .
Synthesis and Chemical Properties
The synthesis of 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. The compound's unique structure contributes to its varied chemical properties, making it a subject of interest for further research.
Synthetic Routes
Common synthetic methods include:
- Reaction of appropriate precursors under controlled conditions to yield the target compound.
- Use of advanced techniques such as high-throughput screening and continuous flow reactors to optimize yields and reduce reaction times.
Potential Applications in Materials Science
Beyond medicinal applications, the compound's structural characteristics suggest potential uses in materials science. Its ability to form coordination complexes may be explored for applications in catalysis or as ligands in coordination chemistry.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The table below compares the target compound with structurally related derivatives, focusing on substituents, synthetic yields, and physicochemical properties:
Pharmacological and Physicochemical Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 21b (3,5-dichloro-2-hydroxyphenyl) exhibit higher melting points (231–232°C) compared to 21a (214–215°C), likely due to increased molecular rigidity and halogen-mediated intermolecular interactions .
- Heterocyclic Additions : The introduction of a thiazole ring (e.g., compound 5a ) reduces yield (60%) compared to simpler benzimidazole derivatives (e.g., 90–97% for 21a and 21b ), suggesting synthetic complexity in multi-heterocyclic systems .
- Alkylation Effects : The 2-methylallyl group in the target compound may enhance membrane permeability compared to unsubstituted benzimidazole analogs (e.g., 21a ) but could reduce aqueous solubility due to increased hydrophobicity .
Spectral and Analytical Comparisons
- ¹H NMR : Benzimidazole NH protons resonate at δ ~10.8–10.9 ppm across all analogs, confirming successful benzimidazole ring formation .
- ¹³C NMR : The pyrrolidin-2-one carbonyl appears at δ ~170 ppm, while benzimidazole C=N signals occur at δ ~160–165 ppm, consistent in all derivatives .
- IR Spectroscopy : C=O stretches at ~1725 cm⁻¹ and C=N stretches at ~1687 cm⁻¹ are universal markers for pyrrolidin-2-one and benzimidazole moieties, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
